Luciferin 6'-ethyl ether sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Luciferin 6’-ethyl ether sodium salt involves the ethylation of luciferin. The process typically includes the following steps:
Starting Material: Luciferin is used as the starting material.
Ethylation: The ethylation reaction is carried out using ethyl iodide in the presence of a base such as potassium carbonate.
Purification: The product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of Luciferin 6’-ethyl ether sodium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of luciferin are ethylated using industrial-grade reagents.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Luciferin 6’-ethyl ether sodium salt undergoes various chemical reactions, including:
Oxidation: In the presence of oxygen and the enzyme luciferase, it undergoes oxidation to produce light.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen and luciferase enzyme.
Substitution: Various alkyl halides and bases such as potassium carbonate.
Major Products
Oxidation: Light emission and oxyluciferin.
Substitution: Different luciferin derivatives depending on the substituent used.
Scientific Research Applications
Luciferin 6’-ethyl ether sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in bioluminescence imaging to study cellular and molecular processes in live organisms.
Medicine: Utilized in diagnostic assays and drug discovery to monitor biological activities and disease progression.
Industry: Applied in the development of biosensors and environmental monitoring tools.
Mechanism of Action
The mechanism of action of Luciferin 6’-ethyl ether sodium salt involves its oxidation by the enzyme luciferase in the presence of oxygen. This reaction produces light, which can be detected and measured. The molecular targets include the luciferase enzyme and oxygen molecules, and the pathway involves the conversion of chemical energy into light energy .
Comparison with Similar Compounds
Similar Compounds
Luciferin 6’-methyl ether sodium salt: Similar structure but with a methyl group instead of an ethyl group.
D-Luciferin: The parent compound without any ether substitution.
Coelenterazine: Another bioluminescent compound used in similar applications.
Uniqueness
Luciferin 6’-ethyl ether sodium salt is unique due to its specific ethyl substitution, which can affect its reactivity and light-emitting properties. This makes it suitable for specific applications where different light emission characteristics are required .
Properties
IUPAC Name |
sodium;(4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2.Na/c1-2-18-7-3-4-8-10(5-7)20-12(14-8)11-15-9(6-19-11)13(16)17;/h3-5,9H,2,6H2,1H3,(H,16,17);/q;+1/p-1/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKJITLAHMFBSA-SBSPUUFOSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C3=N[C@H](CS3)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2NaO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635701 |
Source
|
Record name | Sodium (4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-64-4 |
Source
|
Record name | Sodium (4S)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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